

# In Vitro Characterization of RPR104632: A Technical Overview

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Compound of Interest					
Compound Name:	RPR104632				
Cat. No.:	B1680031	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**RPR104632** is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine co-agonist binding site. This document provides a comprehensive in vitro characterization of **RPR104632**, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating the underlying signaling pathways and experimental workflows. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug development and neuroscience.

# **Core Bioactivity and Potency**

**RPR104632** demonstrates high affinity and potent antagonist activity at the glycine site of the NMDA receptor complex. Its in vitro efficacy has been established through a series of binding and cell-based functional assays.

## **Quantitative Data Summary**

The following tables summarize the key quantitative metrics defining the in vitro pharmacological profile of **RPR104632**.

Table 1: Receptor Binding Affinity



Assay	Radioligand	Tissue Preparation	Species	Parameter	Value
Glycine Site Binding	[3H]5,7- dichlorokynur enic acid	Cerebral Cortex	Rat	Ki	4.9 nM[1]
NMDA Receptor Channel Binding (in the presence of NMDA)	[3H]N-[1-(2- thienyl)cycloh exyl]-3,4- piperidine ([3H]TCP)	Cerebral Cortex	Rat	IC50	55 nM[1]

Table 2: Functional Antagonism and Neuroprotection

Assay	System	Measurement	Parameter	Value
NMDA-Evoked cGMP Production	Neonatal Rat Cerebellar Slices	cGMP Levels	IC50	890 nM[1]
NMDA-Induced Neurotoxicity	Rat Hippocampal Slices	Neuronal Cell Viability	-	Marked Reduction[1]
NMDA-Induced Neurotoxicity	Rat Cortical Primary Cell Cultures	Neuronal Cell Viability	-	Marked Reduction[1]

# **Signaling Pathway**

**RPR104632** exerts its effect by modulating the NMDA receptor signaling cascade. The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and neuronal function. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing for the influx of Ca<sup>2+</sup> ions. This calcium influx triggers a cascade of downstream signaling events, including the activation of nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). NO, in turn, activates





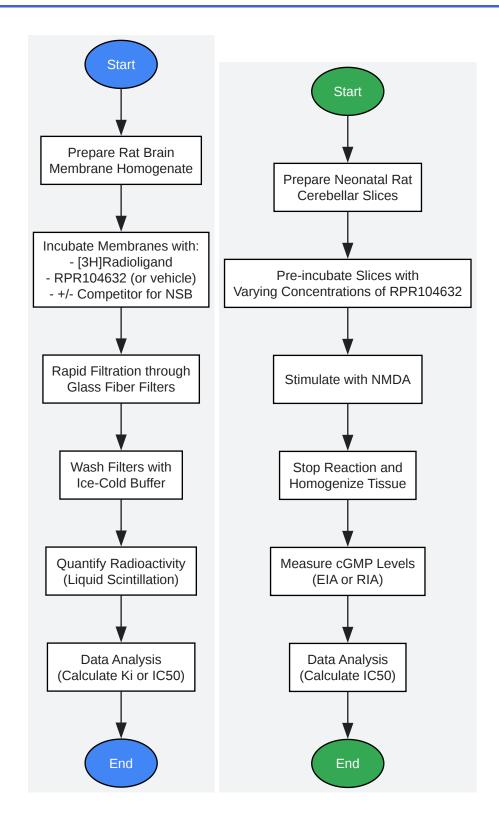


soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosplugin-executable-code-4-step-2-87f4a21e-c563-4467-932f-41076f6b5956.dot

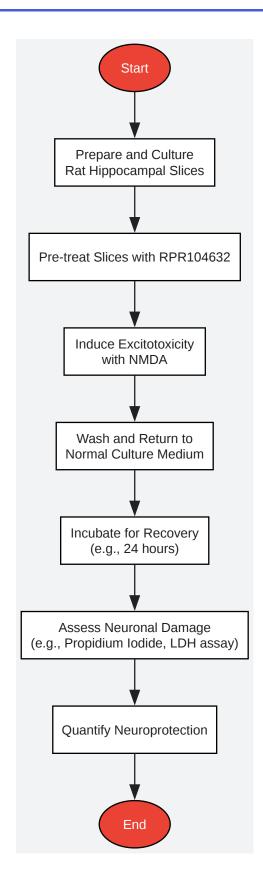












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## References

- 1. Neuroprotective effects of RPR 104632, a novel antagonist at the glycine site of the NMDA receptor, in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
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